molecular formula C11H10FN B11916886 6-Fluoro-5,7-dimethylisoquinoline CAS No. 1202006-79-8

6-Fluoro-5,7-dimethylisoquinoline

Cat. No.: B11916886
CAS No.: 1202006-79-8
M. Wt: 175.20 g/mol
InChI Key: LEKDYSUBRZJFIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-5,7-dimethylisoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are structurally similar to quinolines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-5,7-dimethylisoquinoline can be achieved through several methods:

    Direct Fluorination: This involves the direct introduction of a fluorine atom onto the isoquinoline ring.

    Cyclization of Precursor Compounds: This method involves the cyclization of a precursor bearing a pre-fluorinated benzene ring.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC).

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-5,7-dimethylisoquinoline can undergo various chemical reactions, including:

    Electrophilic Substitution: This reaction involves the substitution of an electrophile for a hydrogen atom on the isoquinoline ring.

    Nucleophilic Substitution: This reaction involves the substitution of a nucleophile for a leaving group on the isoquinoline ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated isoquinoline derivatives, which can exhibit unique chemical and biological properties .

Scientific Research Applications

6-Fluoro-5,7-dimethylisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-5,7-dimethylisoquinoline involves its interaction with molecular targets and pathways in biological systemsFor example, fluorinated isoquinolines can inhibit enzymes such as topoisomerase II, which is involved in DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of the fluorine atom and the presence of two methyl groups on the isoquinoline ring. This unique structure can result in distinct chemical and biological properties compared to other fluorinated isoquinolines .

Properties

CAS No.

1202006-79-8

Molecular Formula

C11H10FN

Molecular Weight

175.20 g/mol

IUPAC Name

6-fluoro-5,7-dimethylisoquinoline

InChI

InChI=1S/C11H10FN/c1-7-5-9-6-13-4-3-10(9)8(2)11(7)12/h3-6H,1-2H3

InChI Key

LEKDYSUBRZJFIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CN=C2)C(=C1F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.